AR-C133913XX

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

AR-C133913XX is the critical, pharmacologically inactive CYP3A4/5-mediated metabolite of ticagrelor, designated as EP Impurity A. Its distinct chemical properties demand a dedicated LC-MS/MS method (phenyl column, positive ionization), separate from the parent drug and active metabolite. Generic substitutes invalidate validated assays. Procuring this certified reference standard is mandatory for accurate biomarker quantification in DDI phenotyping, GLP toxicology exposure profiling across species (rabbit, rat, mouse, marmoset), and ANDA-level pharmaceutical QC.

Molecular Formula C14H22N6O4S
Molecular Weight 370.43 g/mol
CAS No. 1251765-07-7
Cat. No. B611372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-C133913XX
CAS1251765-07-7
SynonymsAR-C133913XX, T437700, Ticagrelor metabolite M5,
Molecular FormulaC14H22N6O4S
Molecular Weight370.43 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N
InChIInChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1
InChIKeyYTYBSYIHUFBLKV-YKDSUIRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-C133913XX (CAS 1251765-07-7): A Critical Ticagrelor Metabolite Reference Standard for P2Y12 Research & Analytical Development


AR-C133913XX (CAS: 1251765-07-7), also known as Ticagrelor metabolite M5 and Ticagrelor EP Impurity A, is a pharmacologically inactive metabolite of the antiplatelet agent ticagrelor [1]. Ticagrelor, the parent drug, is a first-in-class reversible oral P2Y12 receptor antagonist used to reduce thrombotic events in patients with acute coronary syndromes [2]. The formation of AR-C133913XX is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 [3]. As a well-defined circulating metabolite, AR-C133913XX is a vital reference compound for bioanalytical method development and validation in both clinical and non-clinical studies involving ticagrelor [4].

AR-C133913XX: Why a Generic 'P2Y12 Metabolite' is Insufficient for Robust Analytical Validation


In the context of bioanalysis and pharmaceutical quality control, substituting AR-C133913XX with a generic ticagrelor metabolite or an analog from another P2Y12 antagonist is not a valid analytical practice. The validated LC-MS/MS methods for quantifying ticagrelor and its metabolites are compound-specific, with AR-C133913XX requiring a distinct analytical setup [1]. Specifically, unlike ticagrelor and the active metabolite AR-C124910XX, which are analyzed on a C18 column with negative ionization, AR-C133913XX necessitates a separate chromatographic run using a phenyl column and positive ionization [1]. This unique analytical requirement, driven by its specific chemical structure [2], makes a certified reference standard of AR-C133913XX indispensable for achieving the required accuracy and precision in validated assays [1].

Quantitative Evidence for AR-C133913XX: A Comparator-Based Analysis for Method Development & Quality Control


LC-MS/MS Assay Validation: Achieving the Lowest Limit of Quantification for a Ticagrelor Metabolite

The validated LC-MS/MS method for quantifying ticagrelor and its metabolites demonstrates that AR-C133913XX has the lowest lower limit of quantification (LLOQ) among the three analytes [1]. When using 100 μL of human plasma, the LLOQ for AR-C133913XX is 2.0 ng/mL, which is more sensitive than the LLOQ for the active metabolite AR-C124910XX (2.5 ng/mL) and 2.5-fold lower than that for the parent drug ticagrelor (5.0 ng/mL) [1].

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Analytical Accuracy & Precision: A Direct Comparison to Ticagrelor and Its Active Metabolite

In the same validated LC-MS/MS assay, AR-C133913XX exhibited distinct analytical performance characteristics compared to ticagrelor and the active metabolite AR-C124910XX [1]. The mean intra-batch accuracy for AR-C133913XX ranged from 100.5% to 112.0%, compared to 91.9-109.0% for ticagrelor and 86.8-109.2% for AR-C124910XX [1]. Intra-batch precision for AR-C133913XX was 3.9-12.3%, compared to 4.0-8.4% for ticagrelor and 5.2-16.9% for AR-C124910XX [1].

Analytical Method Validation Quality Control Intra-batch Precision

Metabolic Formation Kinetics: CYP3A4-Mediated Vmax Differs from Active Metabolite

The formation of AR-C133913XX from ticagrelor is catalyzed primarily by CYP3A4, and its kinetic parameters differ from those of the active metabolite AR-C124910XX [1]. In human liver microsomes, the apparent Vmax for AR-C133913XX formation is 417 pmol/min/mg, which is 43% lower than the Vmax for AR-C124910XX formation (730 pmol/min/mg) [1].

Drug Metabolism Enzyme Kinetics CYP3A4

Structural Differentiation from Active Metabolite Enables Distinct Analytical Chromatography

The chemical structure of AR-C133913XX necessitates a unique chromatographic separation method distinct from ticagrelor and its active metabolite [1]. The validated LC-MS/MS assay for AR-C133913XX uses a phenyl column and positive ionization, whereas ticagrelor and AR-C124910XX are analyzed together on a C18 column using negative ionization [1]. This is a direct consequence of the specific physicochemical properties of the inactive metabolite compared to its active counterparts [1].

Chromatographic Separation Analyte Specificity Method Development

Regulatory Designation as Ticagrelor EP Impurity A for Quality Control

AR-C133913XX is officially designated as Ticagrelor EP Impurity A, as recognized by the European Pharmacopoeia . This contrasts with other ticagrelor impurities and is a specific regulatory identifier [1]. This designation is not applicable to other P2Y12 antagonists like clopidogrel, prasugrel, or cangrelor, which have their own unique impurity profiles.

Pharmaceutical Quality Control Regulatory Compliance ANDAs

Primary Procurement & Application Scenarios for AR-C133913XX (1251765-07-7) Reference Standard


Development and Validation of LC-MS/MS Methods for Ticagrelor Bioanalysis

This is the primary scenario for procuring AR-C133913XX. As demonstrated in the validated LC-MS/MS method by Sillén et al. [1], AR-C133913XX is a key analyte that must be accurately quantified in plasma to support ticagrelor pharmacokinetic, toxicology, and clinical pharmacology studies. Its procurement as a certified reference standard is essential for establishing calibration curves (validated from 2-1000 ng/mL), determining LLOQ (2.0 ng/mL), and validating assay accuracy and precision [1].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

AR-C133913XX is the primary inactive metabolite of ticagrelor, formed via CYP3A4/5 [2]. Its procurement is necessary for in vitro studies designed to phenotype the enzymes responsible for ticagrelor's metabolic clearance and to quantitatively assess the potential for DDIs. Using AR-C133913XX as an analytical standard allows researchers to monitor the formation rate of this specific pathway in human liver microsomes or hepatocytes, enabling accurate determination of kinetic parameters like Vmax (417 pmol/min/mg) [2].

Pharmaceutical Quality Control and ANDA Filing for Generic Ticagrelor

AR-C133913XX is designated as Ticagrelor EP Impurity A . In a quality control (QC) environment, this reference standard is required for developing and validating analytical methods to detect and quantify this specific impurity in ticagrelor active pharmaceutical ingredient (API) and finished drug products. This is a mandatory step for Abbreviated New Drug Applications (ANDAs) to demonstrate pharmaceutical equivalence and ensure batch-to-batch consistency .

Preclinical Toxicology and Safety Pharmacology Studies

During the development and safety evaluation of ticagrelor, regulatory agencies require the quantification of major circulating metabolites in plasma from toxicology species. The validated LC-MS/MS method for AR-C133913XX has been successfully applied to plasma from rabbit, rat, mouse, and marmoset [1]. Procuring AR-C133913XX is therefore essential for any CRO or pharmaceutical company conducting GLP-compliant preclinical studies where exposure to this specific metabolite must be characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-C133913XX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.